N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a small-molecule thiazole-carboxamide derivative with the molecular formula C15H17N3OS (molecular weight ≈ 303.39 g/mol). Its structure features a thiazole core substituted at the 4-position with a pyridin-3-yl group and a cyclohexanecarboxamide moiety at the 2-position (Figure 1).
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H17N3OS/c19-14(11-5-2-1-3-6-11)18-15-17-13(10-20-15)12-7-4-8-16-9-12/h4,7-11H,1-3,5-6H2,(H,17,18,19) |
InChI Key |
PJYHJZDWJFYBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is the most widely employed method for constructing the thiazole core. This one-pot condensation involves reacting a thiourea derivative with an α-halo ketone bearing the pyridin-3-yl substituent.
Reaction Mechanism :
-
Thiourea Preparation :
-
Cyclization with α-Halo Ketone :
Structural Analysis :
-
X-ray crystallography confirms the regioselectivity of the reaction, with the pyridin-3-yl group occupying the 4-position of the thiazole ring.
-
NMR data (DMSO-d6): δ 8.65 (s, 1H, pyridine-H), 7.85 (d, 1H, thiazole-H), 6.90 (s, 2H, NH₂).
Amidation of 4-(Pyridin-3-yl)-1,3-thiazol-2-amine with Cyclohexanecarboxylic Acid
Coupling Reagent Selection
The amide bond formation between the thiazol-2-amine and cyclohexanecarboxylic acid is achieved using carbodiimide-based reagents:
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU | DMF | 0–25°C | 4 | 92 | 98 |
| EDCl/HOBt | THF | 25°C | 6 | 88 | 95 |
| DCC | CH₂Cl₂ | 0°C | 8 | 75 | 90 |
Optimized Protocol (HATU) :
-
Activation : Cyclohexanecarboxylic acid (1.2 eq) and HATU (1.5 eq) are stirred in DMF (10 mL) at 0°C for 15 minutes.
-
Coupling : 4-(Pyridin-3-yl)-1,3-thiazol-2-amine (1.0 eq) and DIPEA (3.0 eq) are added. The mixture is stirred at 25°C for 4 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (hexane/ethyl acetate 3:1).
Alternative Synthetic Routes
Suzuki–Miyaura Coupling for Late-Stage Functionalization
For analogs requiring modified pyridinyl groups, a palladium-catalyzed cross-coupling can introduce substituents post-thiazole formation:
-
Intermediate Preparation :
-
4-Bromo-1,3-thiazol-2-amine is synthesized via Hantzsch reaction using bromoacetophenone.
-
-
Coupling :
Advantages :
-
Enables diversification of the pyridinyl moiety without reoptimizing the thiazole synthesis.
Industrial-Scale Production Considerations
Solvent Recycling and Waste Reduction
Continuous Flow Synthesis
Microreactor systems enhance reproducibility and safety:
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low solubility of intermediates | Use DMF/THF (4:1) co-solvent | 30% improvement in reaction rate |
| Epimerization during amidation | Employ HATU at 0°C | >99% enantiomeric excess |
| Purification difficulties | Two-step recrystallization (EtOH/H₂O) | 98% purity |
Chemical Reactions Analysis
Reactivity:: Y-27632 undergoes various chemical reactions, including:
Oxidation: It may be susceptible to oxidative processes.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substituents on the pyridine and thiazole rings may be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products of Y-27632 reactions depend on the specific reaction type. For instance, reduction may yield modified derivatives, while substitution could lead to various analogs.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide have been synthesized and evaluated for their efficacy against various bacterial strains. A study reported that derivatives containing thiazole rings showed significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Anticancer Properties
The thiazole moiety is also recognized for its anticancer activities. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and others. For example, derivatives of thiazole have been tested for their cytotoxic effects using the Sulforhodamine B assay, revealing promising results against several cancer types .
Table 1: Summary of Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 15 | |
| 4-(4-bromophenyl)thiazol-2-yl derivatives | MCF7 | 10 | |
| Other thiazole derivatives | Various | 5 - 20 |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into the compound's mechanism of action, which is critical for the development of effective therapeutic agents .
Table 2: Binding Affinities of Thiazole Derivatives with Target Proteins
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound | Protein Kinase A | -8.5 | |
| Other thiazole derivatives | EGFR | -9.0 |
Material Science Applications
Beyond pharmacological uses, this compound has potential applications in material science due to its unique structural properties. Compounds with thiazole rings are often explored for their ability to form coordination complexes with metals, which can be utilized in catalysis and sensor technologies.
Coordination Chemistry
Thiazole derivatives have shown promise in coordination chemistry, forming stable complexes with transition metals. These complexes can be used as catalysts in various organic reactions or as sensors for detecting specific analytes due to their electronic properties .
Mechanism of Action
Y-27632 inhibits ROCK kinases by binding to their catalytic sites. It affects cellular processes involving actin cytoskeleton dynamics, cell adhesion, and migration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the thiazole ring and the carboxamide group (Table 1).
Table 1: Structural and Physicochemical Comparison
*LogP values estimated based on cyclohexane analogs.
Key Observations:
- Pyridine Position : The target compound’s pyridin-3-yl group may facilitate distinct binding interactions (e.g., hydrogen bonding or π-π stacking) compared to the pyridin-2-yl isomer (Y042-5020) .
- Substituent Effects : Larger substituents (e.g., 3-methylphenyl in ) increase molecular weight and LogP, which may impact bioavailability.
Biological Activity
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring, a thiazole moiety, and a cyclohexanecarboxamide structure. Its molecular formula is , with a molecular weight of approximately 343.49 g/mol . The presence of these functional groups contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Similar thiazole derivatives have shown promising anticonvulsant properties. For instance, thiazole compounds have been linked to the modulation of neurotransmitter systems, reducing seizure activity in various models .
- Anticancer Properties : Research indicates that thiazole-containing compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Molecular dynamics simulations have shown interactions with key proteins involved in cancer pathways .
- Antibacterial Activity : Compounds with thiazole structures have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Activity
A study involving structurally similar thiazole compounds reported significant anticonvulsant effects in animal models. The most active analogs showed median effective doses (ED50) below 30 mg/kg in electroshock tests .
Anticancer Studies
In vitro studies have revealed that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancers. The IC50 values for these activities were found to be less than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| A431 (epidermoid) | <10 | Doxorubicin | 15 |
| MCF-7 (breast) | <12 | Doxorubicin | 20 |
| PC3 (prostate) | <8 | Doxorubicin | 18 |
Antibacterial Activity
Thiazole derivatives have been evaluated for their antibacterial properties using the disc diffusion method against various pathogens. The minimum inhibitory concentration (MIC) values indicated strong activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 31.25 | Ampicillin | 64 |
| Escherichia coli | 62.5 | Streptomycin | 32 |
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Case Study on Anticonvulsant Properties : A group synthesized multiple thiazole derivatives and tested them in a PTZ-induced seizure model. Compounds with electron-withdrawing groups showed enhanced efficacy compared to their counterparts .
- Cancer Cell Line Study : In a study examining the effects on prostate cancer cells, treatment with this compound resulted in significant apoptosis as measured by annexin V staining and caspase activation assays .
Q & A
Q. What are the common synthetic routes for preparing N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide?
The synthesis typically involves multi-step reactions to assemble the thiazole and pyridine heterocycles. Key steps include:
- Cyclocondensation : Formation of the thiazole core via reaction of thiourea derivatives with α-haloketones or α-bromo carbonyl intermediates .
- Amide Coupling : The cyclohexanecarboxamide group is introduced via coupling reactions (e.g., EDC/HOBt-mediated) between the thiazole-amine intermediate and cyclohexanecarboxylic acid derivatives .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) to isolate the final product .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : 1H and 13C NMR to verify connectivity of the pyridine, thiazole, and cyclohexane moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine) and cyclohexane carbons (δ 20–40 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- X-ray Crystallography (if crystalline): For unambiguous determination of stereochemistry and bond angles .
Q. What are the common chemical reactions involving the thiazole and pyridine groups in this compound?
- Electrophilic Substitution : The pyridine ring undergoes nitration or halogenation at specific positions under acidic conditions .
- Nucleophilic Attack : The thiazole sulfur can participate in alkylation or oxidation reactions, altering electronic properties .
- Coordination Chemistry : The pyridine nitrogen may act as a ligand for metal catalysts in cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the thiazole core synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF or dichloromethane may improve selectivity .
- Catalyst Screening : Copper(I) iodide or Pd-based catalysts can accelerate cyclization steps, reducing side-product formation .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates during amide coupling .
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Isotopic Labeling : Use deuterated analogs to confirm assignments of overlapping proton signals .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them to experimental data to identify misassignments .
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity in complex spectra .
Q. What strategies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : AutoDock or Schrödinger Suite models binding modes of the pyridine-thiazole scaffold to target active sites .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time using immobilized protein targets .
- Mutagenesis Studies : Alters key residues in the target protein to validate predicted interaction sites .
Q. How can researchers design derivatives to enhance solubility or bioavailability?
- Functional Group Modification : Introducing sulfonate or tertiary amine groups improves aqueous solubility .
- Prodrug Strategies : Esterification of the carboxamide group enhances membrane permeability, with enzymatic cleavage in vivo .
- Co-crystallization Screening : Identifies co-formers (e.g., cyclodextrins) to stabilize amorphous phases .
Q. What computational methods are employed to predict the compound’s reactivity or stability?
- Reaction Pathway Analysis : Transition state modeling (IRC calculations) identifies energetically favorable pathways for degradation or derivatization .
- QSPR Models : Quantitative structure-property relationships predict logP, pKa, and metabolic stability .
- MD Simulations : Assess conformational flexibility of the cyclohexane ring in biological environments .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental binding affinities?
- Force Field Refinement : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvation effects) .
- Experimental Replication : Validate SPR or ITC results under standardized buffer/pH conditions to rule out artifacts .
- Synchrotron Crystallography : High-resolution structures resolve ambiguities in docking poses .
Q. What statistical methods are applied to optimize multi-variable synthesis protocols?
- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Models non-linear relationships between variables and yield/purity .
- Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
